Cas no 2679830-99-8 (2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid)

2-{N-(Prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid is a specialized chiral compound featuring a pyrrolidine backbone with an allyloxycarbonyl (Alloc) protecting group and a carboxylate functionality. Its structural design offers advantages in peptide synthesis, particularly as a protected amino acid derivative, where the Alloc group enables selective deprotection under mild conditions. The (2S)-pyrrolidin-2-yl moiety provides stereochemical control, making it valuable for asymmetric synthesis. The carboxylic acid group enhances solubility and reactivity, facilitating conjugation or further derivatization. This compound is particularly useful in medicinal chemistry and bioconjugation, where precise functional group manipulation is critical. Its stability and compatibility with orthogonal protection strategies make it a versatile intermediate in complex organic syntheses.
2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid structure
2679830-99-8 structure
商品名:2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid
CAS番号:2679830-99-8
MF:C11H16N2O5
メガワット:256.255143165588
CID:5645658
PubChem ID:165909850

2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
    • EN300-28280026
    • 2679830-99-8
    • 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid
    • インチ: 1S/C11H16N2O5/c1-2-6-18-11(17)13(7-9(14)15)10(16)8-4-3-5-12-8/h2,8,12H,1,3-7H2,(H,14,15)/t8-/m0/s1
    • InChIKey: KAGZAAFARVPCFN-QMMMGPOBSA-N
    • ほほえんだ: O=C([C@@H]1CCCN1)N(C(=O)OCC=C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 256.10592162g/mol
  • どういたいしつりょう: 256.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2
  • トポロジー分子極性表面積: 95.9Ų

2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28280026-0.25g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
0.25g
$789.0 2025-03-19
Enamine
EN300-28280026-0.5g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
0.5g
$823.0 2025-03-19
Enamine
EN300-28280026-0.1g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
0.1g
$755.0 2025-03-19
Enamine
EN300-28280026-10.0g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
10.0g
$3683.0 2025-03-19
Enamine
EN300-28280026-2.5g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
2.5g
$1680.0 2025-03-19
Enamine
EN300-28280026-1g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8
1g
$857.0 2023-09-09
Enamine
EN300-28280026-10g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8
10g
$3683.0 2023-09-09
Enamine
EN300-28280026-0.05g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
0.05g
$719.0 2025-03-19
Enamine
EN300-28280026-1.0g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
1.0g
$857.0 2025-03-19
Enamine
EN300-28280026-5.0g
2-{N-[(prop-2-en-1-yloxy)carbonyl]-1-[(2S)-pyrrolidin-2-yl]formamido}acetic acid
2679830-99-8 95.0%
5.0g
$2485.0 2025-03-19

2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid 関連文献

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2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acidに関する追加情報

Introduction to 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid (CAS No. 2679830-99-8)

2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid, identified by its CAS number 2679830-99-8, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule incorporates several key functional groups, including an acetic acid moiety, a pyrrolidine ring, and an ester group, which contribute to its unique chemical properties and potential therapeutic applications.

The pyrrolidine ring in the molecular structure of 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid is particularly noteworthy. Pyrrolidine derivatives are well-known for their versatility in medicinal chemistry, often serving as key structural motifs in bioactive molecules. The presence of the (2S)-configuration at the nitrogen atom of the pyrrolidine ring suggests a high degree of stereochemical specificity, which is crucial for the biological activity of many pharmacological agents. This stereochemical feature may play a significant role in the compound's interaction with biological targets, potentially influencing its efficacy and selectivity.

The ester group in the molecule, specifically the N-(prop-2-en-1-yloxy)carbonyl moiety, is another critical feature that contributes to the compound's chemical behavior. Ester groups are frequently employed in pharmaceuticals due to their ability to modulate solubility, metabolic stability, and pharmacokinetic properties. The propenyl ether portion of this ester group introduces a degree of flexibility and lipophilicity, which can be advantageous for membrane permeability and target binding. These structural elements collectively enhance the compound's potential as a lead molecule in drug discovery.

In recent years, there has been growing interest in developing small-molecule inhibitors that target specific enzymes involved in cancer metabolism. The acetic acid moiety in 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid provides a potential site for interaction with enzymes such as kinases or proteases, which are often dysregulated in cancer cells. By modulating the activity of these enzymes, this compound may offer a novel therapeutic approach to cancer treatment. Preliminary studies have suggested that derivatives of this class exhibit inhibitory effects on various cancer-related pathways, making them attractive candidates for further investigation.

The synthesis of 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The stereochemistry at the pyrrolidine nitrogen must be preserved throughout the synthesis, necessitating the use of chiral auxiliaries or catalysts. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in preclinical and clinical studies.

One of the most exciting aspects of studying compounds like 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid is their potential for modulating immune responses. Immune checkpoint inhibitors have revolutionized cancer therapy by harnessing the body's own immune system to target tumors. The structural features of this compound suggest that it may interact with immune receptors or signaling pathways, potentially leading to novel immunotherapeutic strategies. Research is ongoing to explore its effects on immune cell function and its ability to enhance anti-tumor responses.

The pharmacokinetic profile of 2679830-99-8 is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical utility. The presence of both hydrophilic and lipophilic regions in its structure may influence its solubility and bioavailability. Computational modeling techniques are increasingly being used to predict these properties before experimental testing, thereby accelerating drug development timelines.

In conclusion, 2-{N-(prop-2-en-1-yloxy)carbonyl-1-(2S)-pyrrolidin-2-ylformamido}acetic acid (CAS No. 2679830-99-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the pyrrolidine ring, ester group, and acetic acid moiety, make it a versatile molecule with potential applications in oncology and immunotherapy. As research continues to uncover new biological targets and therapeutic strategies, compounds like this are poised to play a significant role in the development of next-generation drugs.

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